molecular formula 2C10H13N3O2.H2O4S B168931 Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate CAS No. 17471-82-8

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate

Cat. No.: B168931
CAS No.: 17471-82-8
M. Wt: 512.5 g/mol
InChI Key: LSNRHCLNQZVRQD-UHFFFAOYSA-N
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Description

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxane moiety and the carbamimidoyl group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxane derivatives. These derivatives can be synthesized via ring-closing metathesis using a nitro-Grela catalyst

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalytic systems and optimization of reaction parameters are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxane oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate involves its interaction with molecular targets such as enzymes and receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzodioxane moiety can engage in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxane derivatives and carbamimidoyl-containing molecules. Examples are:

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNRHCLNQZVRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17471-82-8
Record name (1,4-benzodioxan-6-ylmethyl)guanidinium sulphate (2:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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